Evidence Item 1: BTK Biochemical IC50 – Direct Head-to-Head Potency Comparison Within Patent Family
The target compound achieves a BTK biochemical IC50 of 1 nM as reported in US20240083900 Example 99 [1]. Within the same patent, under identical assay conditions ('BTK in vitro assay to determine compound potency through measurement of IC50'), Example 236 exhibits an IC50 of 5.5 nM [2]. This represents a 5.5-fold potency advantage for the target compound over a structurally related analog within a controlled experimental framework.
| Evidence Dimension | BTK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold greater potency (target compound vs. Example 236) |
| Conditions | Identical BTK in vitro biochemical enzyme assay; 384-well format; compound potency measured via IC50 determination (US20240083900 patent family) |
Why This Matters
For procurement decisions in BTK-targeted drug discovery, a 5.5-fold potency differential translates to lower compound consumption in dose-response studies and reduced risk of off-target effects at pharmacologically relevant concentrations.
- [1] BindingDB. Monomer ID 658441: Tyrosine-protein kinase BTK, Ligand US20240083900 Example 99, IC50 = 1 nM. View Source
- [2] BindingDB. Monomer ID BDBM658410: US20240083900 Example 236, BTK IC50 = 5.5 nM. View Source
